

# (2-Methoxyethyl)(methyl)amine hydrochloride crystal structure analysis

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## Compound of Interest

Compound Name:	<i>(2-Methoxyethyl)(methyl)amine hydrochloride</i>
CAS No.:	<i>110802-06-7</i>
Cat. No.:	<i>B1289777</i>

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## An In-depth Technical Guide to the Crystal Structure Analysis of **(2-Methoxyethyl)(methyl)amine Hydrochloride**

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of **(2-Methoxyethyl)(methyl)amine hydrochloride**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of crystallographic techniques and their application in characterizing pharmaceutical compounds.

## Introduction: The Significance of Crystalline Form

**(2-Methoxyethyl)(methyl)amine hydrochloride** is a salt of a secondary amine containing a methoxyethyl group. Its molecular structure (Figure 1) presents key features for potential intermolecular interactions, namely a protonated secondary amine capable of acting as a hydrogen bond donor and an ether oxygen that can act as a hydrogen bond acceptor. In the pharmaceutical sciences, the precise three-dimensional arrangement of molecules in a solid-state lattice—the crystal structure—is of paramount importance. It governs critical

physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability. A thorough crystal structure analysis is therefore not merely an academic exercise but a foundational component of drug development, ensuring the consistency, safety, and efficacy of an active pharmaceutical ingredient (API).

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid.[1][2] It provides unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that dictate the crystal packing. This guide will detail the complete workflow, from synthesis and crystallization to a multi-technique analytical approach for full characterization.

Figure 1: Chemical Structure of **(2-Methoxyethyl)(methyl)amine Hydrochloride** Formula:  $C_4H_{12}ClNO$  Molecular Weight: 125.60 g/mol [3]

## Experimental Methodology: A Self-Validating Workflow

A robust characterization of a crystalline compound relies on a multi-faceted approach where different analytical techniques provide complementary and confirmatory data. The workflow described herein is designed to be a self-validating system, ensuring the highest degree of scientific integrity.

### Synthesis and Crystallization

**Synthesis:** The target compound, **(2-Methoxyethyl)(methyl)amine hydrochloride**, can be synthesized via several established routes. A common laboratory-scale approach involves the reaction of (2-Methoxyethyl)(methyl)amine with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether. The free amine is commercially available or can be prepared via methods such as the methylation of 2-methoxyethylamine.[4][5]

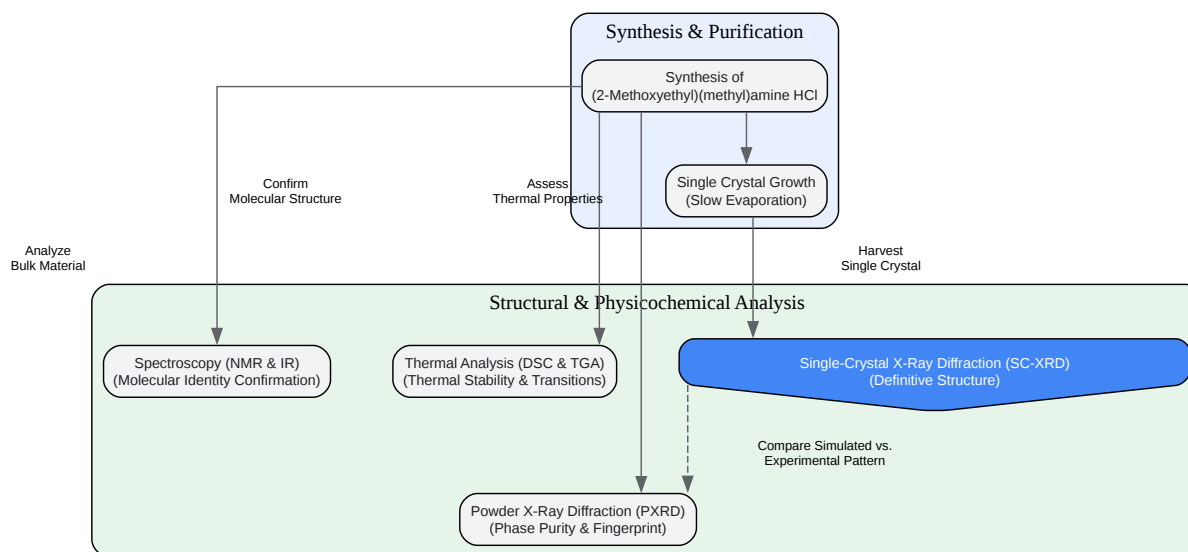
**Crystallization for SC-XRD:** The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step. The causality behind the choice of crystallization method is to achieve slow, controlled precipitation, allowing molecules to arrange themselves into a well-ordered lattice.

### Step-by-Step Protocol for Crystallization (Slow Evaporation):

- **Dissolution:** Dissolve approximately 50-100 mg of crude **(2-Methoxyethyl)(methyl)amine hydrochloride** in a minimal amount of a suitable solvent (e.g., a methanol/isopropanol mixture) with gentle warming (40-50°C) to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a 0.2 µm syringe filter into a clean, small vial to remove any particulate impurities that could act as unwanted nucleation sites.
- **Evaporation:** Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
- **Incubation:** Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4°C).
- **Monitoring & Harvesting:** Monitor the vial daily. Well-formed, transparent crystals should appear within a few days to a week. Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, they should be carefully harvested using a spatula or loop.

## Integrated Characterization Workflow

The following diagram illustrates the logical flow of experiments to ensure a comprehensive analysis, where each step validates the next.



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Caption: Integrated workflow for the synthesis and characterization of **(2-Methoxyethyl)(methyl)amine hydrochloride**.

## Analytical Protocols and Data Interpretation

### Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides precise atomic coordinates, allowing for the definitive determination of the molecular structure and crystal packing.[6]

Methodology:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the experimental data to optimize the atomic positions and thermal parameters.

**Data Analysis & Interpretation:** The analysis of a solved crystal structure focuses on intramolecular geometry (bond lengths, angles) and intermolecular interactions. For amine hydrochlorides, the hydrogen bonding network is of primary interest. The protonated ammonium group (N-H) acts as a strong hydrogen bond donor, while the chloride anion (Cl<sup>-</sup>) is an excellent acceptor. The ether oxygen within the molecule may also participate as a weaker hydrogen bond acceptor.

The following table summarizes representative crystallographic data one might expect for a compound of this nature.

Parameter	Value (Representative)
Empirical Formula	C <sub>4</sub> H <sub>12</sub> ClNO
Formula Weight	125.60
Temperature	100(2) K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.0°
Volume	845 Å <sup>3</sup>
Z (Molecules per unit cell)	4
Calculated Density	1.35 g/cm <sup>3</sup>
R-factor (R1)	< 0.05
Goodness-of-fit (S)	~1.0

## Protocol 2: Powder X-ray Diffraction (PXRD)

While SC-XRD analyzes a single point, PXRD provides a structural fingerprint of the bulk crystalline material, making it essential for quality control and phase purity analysis.<sup>[7]</sup>

Methodology:

- A finely ground sample of the bulk material is packed into a sample holder.
- The sample is irradiated with an X-ray beam over a range of angles (2θ).
- The detector records the intensity of the diffracted X-rays at each angle, producing a characteristic diffractogram.

Data Analysis: The experimental PXRD pattern is compared to a pattern simulated from the SC-XRD data. A perfect match confirms that the bulk material consists of a single crystalline

phase identical to the single crystal analyzed. The presence of additional peaks would indicate impurities or the existence of a different polymorphic form.

### Protocol 3: Spectroscopic Confirmation (NMR & FTIR)

Spectroscopic methods are used to confirm that the synthesized material has the correct molecular structure.[8]

- <sup>1</sup>H NMR Spectroscopy: Provides information on the hydrogen environments. Expected signals would include a methyl group attached to nitrogen, a methoxy group, and two distinct methylene groups, with chemical shifts and coupling patterns consistent with the proposed structure.
- FTIR Spectroscopy: Identifies key functional groups. A broad absorption band in the region of 2400-3000 cm<sup>-1</sup> is characteristic of the N-H stretch in an ammonium salt. A C-O-C stretching vibration for the ether group would be expected around 1100 cm<sup>-1</sup>.

### Protocol 4: Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and phase behavior of the compound.[9][10]

- DSC: Measures the heat flow into or out of a sample as a function of temperature. It reveals thermal events such as melting, crystallization, or solid-solid phase transitions. For a typical crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed.
- TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. For amine hydrochlorides, decomposition can involve the loss of HCl gas.[9]

Representative Thermal Data:

Analysis	Observation
DSC	Single sharp endotherm at ~175 °C (Melting Point)
TGA	Onset of decomposition > 200 °C

## Detailed Structural Analysis: The Hydrogen Bonding Network

The crystal packing of **(2-Methoxyethyl)(methyl)amine hydrochloride** is expected to be dominated by a robust network of hydrogen bonds. The primary interaction involves the two protons on the cationic nitrogen atom (N<sup>+</sup>-H) and the chloride anion (Cl<sup>-</sup>), forming strong N-H...Cl hydrogen bonds. These interactions typically assemble the ions into chains, sheets, or more complex three-dimensional architectures.

The diagram below illustrates the fundamental hydrogen bonding motif anticipated in the crystal lattice.

Caption: Primary N-H...Cl hydrogen bonding interactions expected in the crystal lattice.

The presence of the ether oxygen introduces the possibility of weaker C-H...O interactions or, in some cases, a bifurcated hydrogen bond where an N-H group interacts with both a chloride ion and an ether oxygen. The specific geometry and connectivity of this network define the crystal's overall stability and physical properties.

## Conclusion

The comprehensive analysis of **(2-Methoxyethyl)(methyl)amine hydrochloride**, integrating SC-XRD with orthogonal techniques like PXRD, spectroscopy, and thermal analysis, provides a complete and validated picture of its solid-state properties. This in-depth characterization is fundamental for controlling the quality, stability, and performance of the compound in any pharmaceutical application. The elucidation of the crystal structure, particularly its hydrogen bonding network, offers critical insights that can guide formulation development and ensure the selection of the optimal solid form for clinical use.

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